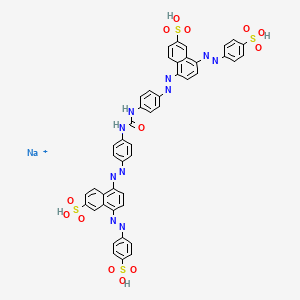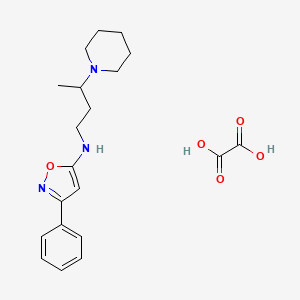
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine is a complex organic compound that combines the properties of oxalic acid, phenyl groups, piperidine, and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The final step often involves the formation of the oxalic acid derivative under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl and piperidine groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine include other oxazole derivatives, phenyl-substituted amines, and piperidine-containing molecules. Examples include:
- 3-phenyl-1,2-oxazole
- N-(3-piperidin-1-ylbutyl)amine
- Oxalic acid derivatives
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.
特性
CAS番号 |
103785-29-1 |
|---|---|
分子式 |
C20H27N3O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C18H25N3O.C2H2O4/c1-15(21-12-6-3-7-13-21)10-11-19-18-14-17(20-22-18)16-8-4-2-5-9-16;3-1(4)2(5)6/h2,4-5,8-9,14-15,19H,3,6-7,10-13H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
BNWCJPOXXPMTJG-UHFFFAOYSA-N |
正規SMILES |
CC(CCNC1=CC(=NO1)C2=CC=CC=C2)N3CCCCC3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


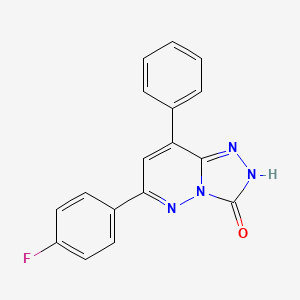
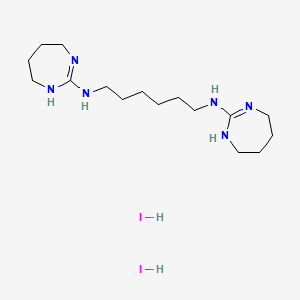
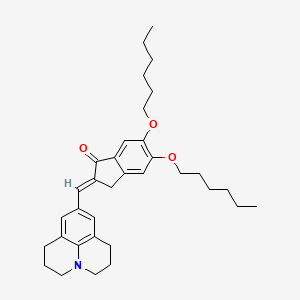
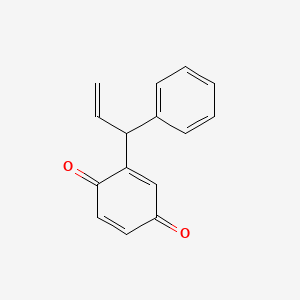
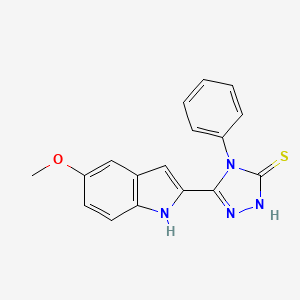
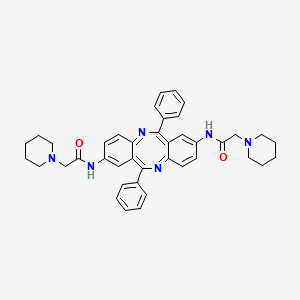
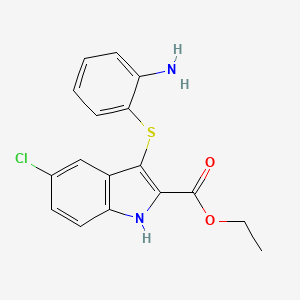

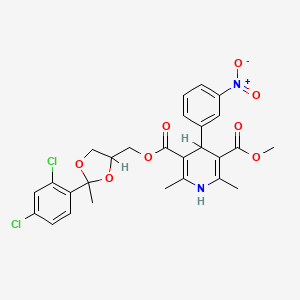

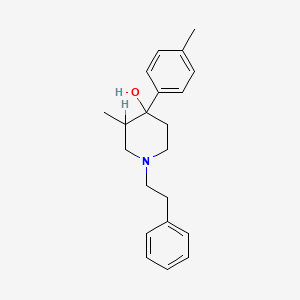
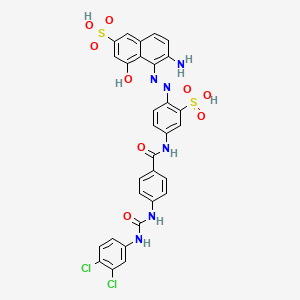
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
